8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine is a heterocyclic compound that features a fused ring system combining a tetrazole and a benzoxazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride to form a benzoxazine intermediate, which is then nitrated to introduce the nitro group. The final step involves the formation of the tetrazole ring through a cyclization reaction with sodium azide .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. These methods often avoid the use of hazardous reagents such as phosphorus oxychloride and ammonia gas, instead opting for safer alternatives that reduce waste and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions
8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Iron and acetic acid, or zinc and ammonium chloride.
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted tetrazolo[5,1-c][1,4]benzoxazines.
Wissenschaftliche Forschungsanwendungen
8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine involves its interaction with specific molecular targets. The nitro group and tetrazole ring are key functional groups that contribute to its biological activity. The compound can interact with enzymes and receptors, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-tetrazolo[5,1-c][1,4]benzothiazines: Similar in structure but contain a sulfur atom instead of oxygen.
1,2,4-triazines: Share the tetrazole ring but differ in the arrangement of nitrogen atoms.
Benzoxazinones: Contain a similar benzoxazine ring but lack the tetrazole moiety
Uniqueness
8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine is unique due to the combination of the nitro group and the tetrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other heterocyclic compounds, making it a valuable target for research and development .
Eigenschaften
CAS-Nummer |
128615-88-3 |
---|---|
Molekularformel |
C8H5N5O3 |
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine |
InChI |
InChI=1S/C8H5N5O3/c14-13(15)5-1-2-7-6(3-5)12-8(4-16-7)9-10-11-12/h1-3H,4H2 |
InChI-Schlüssel |
VWYLAJGELXPDST-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NN=NN2C3=C(O1)C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.